Cas no 8003-88-1 (ACID ORANGE 51)
ACID ORANGE 51 structure
Product Name:ACID ORANGE 51
Numero CAS:8003-88-1
MF:C36H26N6Na2O11S3
MW:860.799786090851
CID:95444
PubChem ID:82271
Update Time:2025-04-18
ACID ORANGE 51 Proprietà chimiche e fisiche
Nomi e identificatori
-
- ACID ORANGE 51
- CI 26550
- Acid Orang 51
- Einecs 232-328-7
- Acid Red Brown 5K
- C.I. Acid Orange 51
- Acid Orange 51 (C.I.)
- Baygenal Red Brown LNZR
- acidorange51(c.i.26550)
- Nylomine Acid Brown C-R
- ACID ORANGE S.O. DYES POWDER SAMPLE
- Benzenesulfonic acid, 5(or 8)-(2-(3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)-8(or 5)-(2-(4-((4-nitro-2-sulfophenyl)amino)phenyl)diazenyl)-, sodium salt (1:2)
- DTXSID0064888
- Disodium 5(or 8)-(3-methyl-4-(4-methylphenylsulphonyloxy)phenylazo)-8(or 5)-(4-(4-nitro-2-sulphophenylamino)phenylazo)naphthalene-2-sulphonate
- 8003-88-1
- W-110240
- SCHEMBL2859976
- NS00020235
- 2-Naphthalenesulfonic acid, 5(or 8)-((3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8(or 5)-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- disodium;8-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate
-
- Inchi: 1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-41-33-17-16-32(30-14-13-29(21-31(30)33)54(45,46)47)40-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b40-38+,41-39+;;
- Chiave InChI: HBINTOQGSKHKJI-ICUBATCWSA-L
- Sorrisi: S(C1=CC=C2C(=CC=C(C2=C1)/N=N/C1C=CC(=C(C)C=1)OS(C1C=CC(C)=CC=1)(=O)=O)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1S(=O)(=O)[O-])[N+](=O)[O-])(=O)(=O)[O-].[Na+].[Na+]
Proprietà calcolate
- Massa esatta: 860.06200
- Massa monoisotopica: 860.061707
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 58
- Conta legami ruotabili: 9
- Complessità: 1700
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 290
Proprietà sperimentali
- Colore/forma: Non determinato
- PSA: 290.20000
- LogP: 12.35370
ACID ORANGE 51 Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
8003-88-1 (ACID ORANGE 51) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti